3,4-Dibromophenol

描述

BenchChem offers high-quality 3,4-Dibromophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

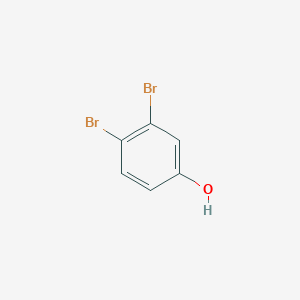

3,4-dibromophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZSNVXYOQKZAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210469 |

Source

|

| Record name | 3,4-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-56-5 |

Source

|

| Record name | 3,4-Dibromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3,4-dibromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3,4-Dibromophenol chemical structure and properties

An In-depth Technical Guide to 3,4-Dibromophenol: Chemical Structure, Properties, and Biological Significance

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of 3,4-dibromophenol. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in halogenated phenolic compounds.

Chemical Structure and Identifiers

3,4-Dibromophenol is an organic aromatic compound characterized by a phenol (B47542) ring substituted with two bromine atoms at the 3 and 4 positions.

Chemical Structure:

Identifiers:

| Identifier | Value |

| IUPAC Name | 3,4-dibromophenol[1][2] |

| CAS Number | 615-56-5[1][3] |

| Molecular Formula | C6H4Br2O[1][2][3] |

| Canonical SMILES | C1=CC(=C(C=C1O)Br)Br[1] |

| InChI Key | KYZSNVXYOQKZAK-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physicochemical properties of 3,4-dibromophenol are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Weight | 251.90 g/mol [1][2] |

| Appearance | White solid[4] |

| Melting Point | 94 °C[5] |

| Boiling Point | 286.3 °C at 760 mmHg[4][6] |

| Density | 2.095 g/cm³[4][6] |

| pKa (Predicted) | 8.43 ± 0.18[7] |

| LogP | 3.32[3] |

| Solubility | Soluble in polar organic solvents like ethanol, ether, and benzene (B151609); slightly soluble in carbon tetrachloride; limited solubility in water.[8] |

Synthesis and Purification

The synthesis of 3,4-dibromophenol can be achieved through the electrophilic bromination of a suitable phenol precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 3,4-Dibromophenol

This protocol describes a method for the dibromination of phenol. The reaction conditions can be optimized to favor the formation of the 3,4-isomer.

Materials:

-

Phenol

-

Molecular Bromine (Br₂)

-

Sodium hypochlorite (B82951) (16-25% aqueous solution) or Hydrogen Peroxide (25-30% aqueous solution)

-

Water

-

Hexane (for recrystallization)

Procedure:

-

In a reaction vessel, dissolve phenol in an aqueous medium.

-

Cool the mixture to a temperature between 20-40 °C.

-

Over a period of 0.5-1 hour, add a dosed supply of molecular bromine and the oxidizing agent (sodium hypochlorite or hydrogen peroxide) to the reaction mixture. The molar ratio of phenol to bromine to the oxidizing agent should be approximately 1:1:1.[4]

-

Stir the reaction mixture for 2.5-5.0 hours at 20-40 °C.[4]

-

After the reaction is complete, allow the reaction mass to age for an additional 2.5-5.0 hours.[4]

-

Isolate the crude product by filtration.

-

Purify the crude 3,4-dibromophenol by recrystallization from a suitable solvent such as hexane.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of 3,4-dibromophenol.

Infrared (IR) Spectroscopy

The IR spectrum of 3,4-dibromophenol is expected to show characteristic absorption bands for the hydroxyl group and the substituted benzene ring.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-O Stretch: A peak around 1200 cm⁻¹ corresponds to the C-O stretching vibration.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹ are attributed to the aromatic C-H stretching.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching in the aromatic ring.

-

C-Br Stretch: The carbon-bromine stretching vibrations are typically observed in the fingerprint region, below 1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 3,4-dibromophenol would display signals corresponding to the aromatic protons. The chemical shifts and coupling patterns are influenced by the positions of the bromine and hydroxyl substituents. The expected signals are:

-

A doublet for the proton at C2.

-

A doublet of doublets for the proton at C6.

-

A doublet for the proton at C5.

-

A broad singlet for the hydroxyl proton, which can be exchanged with D₂O.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the benzene ring, as they are in different chemical environments. The carbons attached to the electronegative bromine and oxygen atoms will be deshielded and appear at a higher chemical shift (downfield).

Analytical Methods

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of 3,4-dibromophenol.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector.

-

Reverse-phase C18 column (e.g., Lichrospher 100 RP-18).[9]

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water is commonly used.[9]

-

For mass spectrometry detection, a modifier like formic acid can be added.

Detection:

-

UV detection at a wavelength of approximately 286 nm.[9]

Procedure:

-

Prepare standard solutions of 3,4-dibromophenol in a suitable solvent (e.g., acetonitrile).

-

Prepare the sample solution by dissolving the test substance in the mobile phase or a compatible solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Run the analysis using a suitable gradient program to achieve separation.

-

Identify and quantify 3,4-dibromophenol by comparing the retention time and peak area with those of the standard.

Biological Activity and Signaling Pathways

Bromophenols isolated from marine sources have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer effects. While specific studies on the signaling pathways modulated by 3,4-dibromophenol are limited, research on structurally related bromophenols provides insights into its potential mechanisms of action.

Antimicrobial Activity

Various bromophenol compounds have demonstrated activity against a spectrum of bacteria. For instance, some bromophenols have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anticancer Activity and Potential Signaling Pathways

Studies on other bromophenol derivatives suggest that they may induce apoptosis in cancer cells through the modulation of key signaling pathways.

-

PI3K/Akt Pathway: Some novel bromophenol derivatives have been shown to deactivate the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival.[10]

-

MAPK Pathway: Activation of the mitogen-activated protein kinase (MAPK) signaling pathway has also been observed, which can lead to the induction of apoptosis.[10]

-

Nrf2-Mediated Oxidative Stress Response: Certain bromophenols have been found to protect cells from oxidative damage by activating the Nrf2 signaling pathway.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RU1768574C - Method of dibromophenol synthesis - Google Patents [patents.google.com]

- 5. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. rubingroup.org [rubingroup.org]

- 11. 3,4-DIBROMOPHENOL | 615-56-5 [chemicalbook.com]

Technical Guide to the Physical Properties of 3,4-Dibromophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromophenol is a halogenated aromatic compound with the chemical formula C₆H₄Br₂O. As a derivative of phenol, its chemical behavior and physical properties are of significant interest in various fields, including organic synthesis, environmental science, and pharmaceutical development. This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dibromophenol, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for 3,4-Dibromophenol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₄Br₂O | [1][2][3] |

| Molecular Weight | 251.90 g/mol | [1] |

| CAS Number | 615-56-5 | [1][2][3] |

| IUPAC Name | 3,4-dibromophenol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1O)Br)Br | [1][3] |

| InChI Key | KYZSNVXYOQKZAK-UHFFFAOYSA-N | [1][2] |

Quantitative Physical Data

The key physical properties of 3,4-Dibromophenol are presented in the following table for easy reference and comparison.

| Physical Property | Value |

| Melting Point | 74-77 °C |

| Boiling Point | 286.3 °C at 760 mmHg |

| Density | 2.095 g/cm³ |

| pKa (Predicted) | 8.43 ± 0.18 |

| LogP (Predicted) | 3.32 |

| Flash Point | 126.9 °C |

Note: Some of the data, particularly pKa and LogP, are predicted values based on computational models.

Solubility Profile

3,4-Dibromophenol is expected to have low solubility in water due to the presence of the hydrophobic benzene (B151609) ring and two bromine atoms. However, the presence of the hydroxyl group allows for some interaction with polar solvents. It is anticipated to be soluble in a range of organic solvents.

| Solvent | Solubility |

| Water | Sparingly soluble |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Acetone (B3395972) | Soluble |

| Chloroform | Soluble |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of 3,4-Dibromophenol. Below is a summary of expected spectral characteristics.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (in CDCl₃) | Signals in the aromatic region (approx. 6.8-7.5 ppm) and a signal for the hydroxyl proton (variable). |

| ¹³C NMR (in CDCl₃) | Signals corresponding to the six carbon atoms of the benzene ring. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic peaks characteristic of a dibrominated compound. |

Experimental Protocols and Methodologies

The following sections detail the standard experimental procedures for determining the physical and spectroscopic properties of a solid organic compound like 3,4-Dibromophenol.

Workflow for Physical and Spectroscopic Characterization

Caption: General workflow for the determination of physical and spectroscopic properties of an organic compound.

Melting Point Determination

The melting point of 3,4-Dibromophenol can be determined using a capillary melting point apparatus.[4][5][6][7][8]

-

Sample Preparation: A small amount of finely powdered, dry 3,4-Dibromophenol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[5][6]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7] A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[5]

Boiling Point Determination

For high-boiling point solids like 3,4-Dibromophenol, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure. However, a standard method for determining the boiling point of a liquid (after melting the solid) involves the following steps.[9][10][11][12][13]

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[9][11]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).[10][13]

-

Heating: The apparatus is heated slowly. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Observation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][13]

Solubility Determination

The solubility of 3,4-Dibromophenol in various solvents can be determined through a qualitative assessment.[14][15][16][17][18]

-

Sample Preparation: A small, measured amount of 3,4-Dibromophenol (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, diethyl ether) is added to each test tube.[14]

-

Mixing: The test tubes are agitated vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[14]

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is classified as soluble. If it remains undissolved, it is classified as insoluble. For intermediate cases, it can be classified as sparingly or partially soluble.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are obtained to provide detailed information about the carbon-hydrogen framework of the molecule.[19][20][21][22][23]

-

Sample Preparation: Approximately 5-10 mg of 3,4-Dibromophenol is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a clean, dry NMR tube.[19][22] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[22][24]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[22]

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[25][26][27][28][29]

-

Sample Preparation (Solid Film Method): A small amount of 3,4-Dibromophenol is dissolved in a volatile solvent (e.g., acetone or methylene (B1212753) chloride).[25] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[25] The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[25]

-

Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the sample spectrum is recorded.

-

Data Analysis: The positions and shapes of the absorption bands in the spectrum are analyzed to identify characteristic functional groups.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[30][31][32][33][34]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid like 3,4-Dibromophenol, this is often done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or a softer ionization technique like ESI.[30][33]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[30][33]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

References

- 1. 3,4-Dibromophenol | C6H4Br2O | CID 12003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dibromophenol | SIELC Technologies [sielc.com]

- 3. Page loading... [guidechem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. byjus.com [byjus.com]

- 12. jove.com [jove.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. chem.ws [chem.ws]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. saltise.ca [saltise.ca]

- 19. NMR Sample Preparation [nmr.chem.umn.edu]

- 20. sc.edu [sc.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. rsc.org [rsc.org]

- 24. rsc.org [rsc.org]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. webassign.net [webassign.net]

- 27. scribd.com [scribd.com]

- 28. amherst.edu [amherst.edu]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 31. rsc.org [rsc.org]

- 32. Mass Spectrometry [www2.chemistry.msu.edu]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dibromophenol (CAS: 615-56-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dibromophenol (CAS Number: 615-56-5), a halogenated aromatic compound relevant to environmental science, chemical synthesis, and toxicology. This document details its chemical and physical properties, spectroscopic profile, analytical methodologies, and critical safety information, presenting quantitative data in accessible tables and outlining experimental and logical workflows with mandatory visualizations.

Chemical Identity and Physical Properties

3,4-Dibromophenol is a disubstituted phenol (B47542) featuring two bromine atoms at the third and fourth positions of the benzene (B151609) ring.[1] It is a white solid at room temperature.[2] This compound is primarily utilized as an analytical standard for environmental testing and as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and dyes.[2][3][4][5] Its molecular structure and properties are well-defined, making it a useful building block in organic chemistry.

Table 1: Chemical Identifiers and Physical Properties of 3,4-Dibromophenol

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 615-56-5 | [2][6] |

| Molecular Formula | C₆H₄Br₂O | [2][4] |

| Molecular Weight | 251.90 g/mol | [2][7] |

| IUPAC Name | 3,4-dibromophenol | [7] |

| SMILES | C1=CC(=C(C=C1O)Br)Br | [7] |

| InChI Key | KYZSNVXYOQKZAK-UHFFFAOYSA-N | [7][8] |

| Melting Point | 79 °C | |

| Boiling Point | 286.3 °C at 760 mmHg | [2][6] |

| Density | 2.095 g/cm³ | [2][6] |

| Flash Point | 126.9 °C | [2][6] |

| pKa | 8.43 ± 0.18 (Predicted) | [3][9] |

| LogP | 2.917 - 3.32 | [2][8] |

| Appearance | White Solid |[2] |

Synthesis and Manufacturing

The synthesis of dibromophenols can be achieved through the direct bromination of phenol.[10] The process requires careful control of reaction conditions, such as temperature and the molar ratio of reagents, to achieve high yields of the desired isomer and minimize the formation of byproducts.[10] A general workflow involves reacting a phenol precursor with a brominating agent, followed by purification steps to isolate 3,4-Dibromophenol.

Caption: Generalized workflow for the synthesis of 3,4-Dibromophenol.

Spectroscopic Profile and Analytical Methodology

The structural identification of 3,4-Dibromophenol relies on standard spectroscopic techniques. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic isotopic pattern for bromine-containing fragments in mass spectrometry.[11] Infrared spectroscopy will show characteristic peaks for the O-H and C-O stretching of the phenol group and vibrations from the aromatic ring.[1][12]

Table 2: Predicted Spectroscopic Data for 3,4-Dibromophenol

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Aromatic protons will appear as distinct signals, with chemical shifts and coupling constants determined by their positions relative to the hydroxyl and bromine substituents. |

| ¹³C NMR | Unique signals for each of the six carbon atoms in the aromatic ring, with chemical shifts influenced by the electronegative bromine and oxygen atoms. |

| FT-IR | Broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹).[1] |

| MS (EI) | A distinct molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the two bromine atoms.[11] Fragmentation patterns will involve the loss of bromine and other moieties. |

A general methodology for acquiring spectroscopic data for dibromophenol isomers involves distinct preparation and acquisition steps for each technique.[1]

-

Sample Preparation :

-

NMR : Dissolve 5-10 mg of 3,4-Dibromophenol in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

-

IR (KBr Pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

MS : Prepare a dilute solution of the sample in a volatile solvent like acetonitrile (B52724) or methanol (B129727) for analysis via direct infusion or coupled with a chromatographic system.[13]

-

-

Instrumentation and Data Acquisition :

-

NMR : Utilize a 400 MHz or higher NMR spectrometer to acquire ¹H and ¹³C NMR spectra.[1]

-

IR : Use an FTIR spectrometer to record the spectrum in the 4000–400 cm⁻¹ range.[1]

-

MS : Employ a mass spectrometer, often with an electron impact (EI) source, to obtain the mass-to-charge ratio of the molecular ion and its fragments.[14]

-

3,4-Dibromophenol can be effectively separated and quantified using reverse-phase HPLC.[8] This method is crucial for purity assessment and for its determination in environmental or biological samples.[15]

-

Sample and Standard Preparation :

-

Prepare a stock solution of 3,4-Dibromophenol (e.g., 1 mg/mL) in a solvent such as acetonitrile or methanol.[16]

-

Create a series of working standards by diluting the stock solution with the mobile phase or an appropriate solvent to generate a calibration curve.

-

Prepare unknown samples by dissolving them in the same solvent and filtering through a 0.45 µm syringe filter to remove particulates.

-

-

Chromatographic Conditions :

-

Column : A C18 reverse-phase column (e.g., Newcrom R1) is suitable.[8]

-

Mobile Phase : A gradient elution using a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility) is effective.[8]

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength selected for maximum absorbance (e.g., 286 nm).[15]

-

Injection Volume : 10-20 µL.

-

-

Data Analysis :

-

Identify the 3,4-Dibromophenol peak in the chromatogram by comparing its retention time to that of a known standard.

-

Quantify the concentration in unknown samples by using the peak area and comparing it against the calibration curve generated from the standards.

-

Caption: Standard workflow for the HPLC analysis of 3,4-Dibromophenol.

Applications

The primary application of 3,4-Dibromophenol is as a reference standard in analytical chemistry.[4] It is used for the determination of urinary bromophenols, which serve as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs), a class of flame retardants.[3][5][17] It also serves as an intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents.[2]

Toxicological and Safety Profile

3,4-Dibromophenol is classified as a hazardous substance with significant acute toxicity. It is fatal if swallowed and causes skin and serious eye irritation.[18][19] Inhalation may also lead to respiratory irritation.[18][19] Due to these hazards, strict adherence to safety protocols is mandatory when handling this compound.

Table 3: GHS Hazard Information for 3,4-Dibromophenol

| Hazard Statement | GHS Classification | Reference(s) |

|---|---|---|

| H300: Fatal if swallowed | Acute toxicity, Oral (Category 2) | [18][19] |

| H315: Causes skin irritation | Skin irritation (Category 2) | [18][19] |

| H319: Causes serious eye irritation | Eye irritation (Category 2A) | [18][19] |

| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) |[18][19] |

Handling of 3,4-Dibromophenol requires a well-ventilated area, preferably a chemical fume hood.[18][20] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is essential to prevent contact.[18][20]

Caption: Emergency first aid procedures for 3,4-Dibromophenol exposure.[20]

In case of accidental release, the spill should be contained, and the solid material collected without creating dust.[20] All waste materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. 3,4-DIBROMOPHENOL CAS#: 615-56-5 [m.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3,4-DIBROMOPHENOL | 615-56-5 [chemicalbook.com]

- 6. 3,4-dibromophenol | 615-56-5 [chemnet.com]

- 7. 3,4-Dibromophenol | C6H4Br2O | CID 12003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4-Dibromophenol | SIELC Technologies [sielc.com]

- 9. Page loading... [guidechem.com]

- 10. RU1768574C - Method of dibromophenol synthesis - Google Patents [patents.google.com]

- 11. lehigh.edu [lehigh.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. rsc.org [rsc.org]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. repositorio.ufba.br [repositorio.ufba.br]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. 3,4-Dibromophenol|lookchem [lookchem.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3,4-Dibromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,4-dibromophenol, a key intermediate in the development of various pharmaceutical compounds and other fine chemicals. This document details experimental protocols, presents quantitative data for comparison, and includes visualizations of the reaction pathways.

Core Synthesis Pathways

The synthesis of 3,4-dibromophenol can be approached through several strategic routes, primarily involving electrophilic aromatic substitution on a substituted phenol (B47542) or the transformation of an amino group via a diazonium salt. The two most prominent and practical methods are the direct bromination of 4-bromophenol (B116583) and the Sandmeyer reaction of 3,4-dibromoaniline (B1580990).

Electrophilic Bromination of 4-Bromophenol

This is a direct and common approach where 4-bromophenol is further brominated. The hydroxyl group is a strong activating group and, along with the existing bromine atom, directs the incoming electrophile (bromine) to the ortho position (C3), yielding the desired 3,4-dibromophenol.

Sandmeyer Reaction of 3,4-Dibromoaniline

This pathway offers an alternative route starting from 3,4-dibromoaniline. The amino group is first converted to a diazonium salt, which is then displaced by a hydroxyl group in the presence of a copper catalyst. This method is particularly useful when the starting aniline (B41778) is readily available.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the described synthesis pathways for 3,4-dibromophenol.

| Pathway | Starting Material | Key Reagents | Solvent | Reaction Temperature | Reaction Time | Yield (%) |

| Electrophilic Bromination | 4-Bromophenol | Bromine (Br₂) | Acetic Acid | Room Temperature | 2-4 hours | ~70-80% |

| Sandmeyer Reaction | 3,4-Dibromoaniline | NaNO₂, H₂SO₄, CuSO₄ | Water/Toluene (B28343) | 0-5 °C then heat | 1-2 hours | 65%[1] |

| Deprotection of a Silyl Ether | tert-butyl(3,4-dibromophenoxy)dimethylsilane | Tetrabutylammonium fluoride (B91410) (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 1 hour | 92%[1] |

Experimental Protocols

Protocol 1: Electrophilic Bromination of 4-Bromophenol

Materials:

-

4-Bromophenol

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-bromophenol in 50 mL of glacial acetic acid.

-

Cool the flask in an ice bath with continuous stirring.

-

In a dropping funnel, place a solution of 9.2 g (2.9 mL) of liquid bromine in 20 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred 4-bromophenol solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 200 mL of cold water.

-

Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3,4-dibromophenol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Sandmeyer Reaction of 3,4-Dibromoaniline

Materials:

-

3,4-Dibromoaniline[1]

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Toluene

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

Procedure:

-

Diazotization: In a 250 mL beaker, carefully add 5.0 g of 3,4-dibromoaniline to a solution of 10 mL of concentrated sulfuric acid in 50 mL of water, cooled in an ice bath to 0-5 °C.

-

While maintaining the temperature between 0-5 °C, add a solution of 1.5 g of sodium nitrite in 10 mL of water dropwise with vigorous stirring. Continue stirring for an additional 15 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Hydrolysis: In a separate 500 mL flask, prepare a solution of 25 g of copper(II) sulfate pentahydrate in 100 mL of water and bring it to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, continue to heat the mixture for an additional 15-20 minutes.

-

Cool the reaction mixture to room temperature and extract with toluene (3 x 40 mL).

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure to obtain the crude 3,4-dibromophenol.

-

Purify the product by column chromatography or recrystallization.

Visualizations of Synthesis Pathways

Caption: Electrophilic bromination of 4-bromophenol to yield 3,4-dibromophenol.

Caption: Sandmeyer reaction pathway for the synthesis of 3,4-dibromophenol.

References

The Multifaceted Biological Activities of Bromophenol Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromophenol compounds, a diverse class of halogenated phenolic compounds predominantly found in marine organisms, particularly red algae, have emerged as a significant area of interest in pharmaceutical and nutraceutical research.[1][2] Their unique chemical structures, characterized by the presence of one or more bromine atoms on a phenolic ring, contribute to a wide spectrum of potent biological activities. This technical guide provides an in-depth overview of the core biological activities of bromophenols, with a focus on their antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of modulated signaling pathways are presented to support further research and drug development efforts in this promising field.

Core Biological Activities

Bromophenols exhibit a range of biological effects, with the most extensively studied being their antioxidant, antimicrobial, anticancer, and enzyme-inhibiting activities. These activities are often attributed to the number and position of bromine and hydroxyl groups on the aromatic ring, which influence the compound's reactivity and interaction with biological targets.[2]

Antioxidant Activity

Many bromophenol compounds are potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[3] The antioxidant capacity is often linked to the presence of hydroxyl groups that can donate a hydrogen atom to stabilize free radicals.[4]

Quantitative Antioxidant Activity Data

The antioxidant efficacy of various bromophenol compounds has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potential.[5]

| Compound/Extract | Assay | IC50 Value | Reference |

| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | DPPH | 19.84 µM | [5] |

| Bromophenol 1 (from Symphyocladia latiuscula) | DPPH | 30.4 ± 0.2 µM | [5] |

| 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol | DPPH | 9.6 ± 0.1 µM | [5] |

| Ellagic Acid (Reference) | DPPH | 11.75 ± 0.53 µg/mL | [6] |

| Ascorbic Acid (Reference) | DPPH | 12.27 ± 0.28 µg/mL | [6] |

| Ellagic Acid (Reference) | ABTS | 11.28 ± 0.28 µg/mL | [6] |

| Ascorbic Acid (Reference) | ABTS | 86.35 ± 0.02 µg/mL | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of a bromophenol compound using the stable DPPH radical.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test bromophenol compound

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test bromophenol compound and the positive control in methanol.

-

In a 96-well microplate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions or control to the respective wells.

-

Include a blank well containing only methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Antimicrobial Activity

Bromophenols have demonstrated significant activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[7] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of a compound. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 24 | [8] |

| 3-bromo-2,6-dihydroxyacetophenone | Pseudomonas aeruginosa | 780 | [8] |

| Compound 1e (benzimidazolo benzothiophene (B83047) derivative) | Klebsiella pneumoniae | 20 | [9] |

| Compound 1g (benzimidazolo benzothiophene derivative) | Klebsiella pneumoniae | 10-20 | [9] |

| Compound 1h (benzimidazolo benzothiophene derivative) | Klebsiella pneumoniae | 10-20 | [9] |

| Ampicillin (Reference) | Staphylococcus aureus | - | [9] |

| Clotrimazole (Reference) | Candida albicans | - | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the MIC of a bromophenol compound against a bacterial strain.

-

Reagents and Materials:

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Test bromophenol compound

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile 96-well microplates

-

Microplate incubator

-

-

Procedure:

-

Prepare a stock solution of the bromophenol compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well microplate.

-

Prepare a standardized bacterial inoculum and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well (except for a sterility control well) with the bacterial suspension.

-

Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubate the microplate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Anticancer Activity

A growing body of evidence highlights the potent cytotoxic and pro-apoptotic activities of bromophenol compounds against various cancer cell lines.[10][11] These compounds can induce programmed cell death and inhibit cancer cell proliferation, making them attractive candidates for the development of novel anticancer therapies.[12][13]

Quantitative Anticancer Activity Data

The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic effect of a compound on cancer cells.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-one | T47D (Breast Cancer) | 45 µM | [13] |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 42.19 µg/mL | [13] |

| Chalcone derivatives with 4-bromophenyl group | MDA-MB-231 (Breast Cancer) | 2.5 - 53.0 µM | [13] |

| Chalcone derivatives with 4-bromophenyl group | MCF-7 (Breast Cancer) | 11.2 - 50.6 µM | [13] |

| Compound 4g (indolin-2-one derivative) | A549 (Lung Cancer) | - | [12] |

| Compound 7a (indolin-2-one derivative) | HCT116 (Colon Cancer) | - | [12] |

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

-

Reagents and Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test bromophenol compound

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the bromophenol compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

The IC50 value is determined by plotting cell viability against the compound concentration.

-

Enzyme Inhibition

Bromophenols have been shown to inhibit the activity of various enzymes, which is a key mechanism underlying their therapeutic potential, particularly in the context of diabetes and neurodegenerative diseases.

Quantitative Enzyme Inhibition Data

The inhibitory activity is typically expressed as an IC50 value or an inhibition constant (Ki).

| Compound/Derivative | Enzyme | IC50/Ki Value | Reference |

| Compound 1f | Aldose Reductase | Ki = 0.05 ± 0.01 µM | [14] |

| Compound 1d | Aldose Reductase | Ki = 1.13 ± 0.99 µM | [14] |

| Various bromophenols | α-glucosidase | Ki = 43.62 ± 5.28 to 144.37 ± 16.37 nM | [14] |

| Various bromophenols | α-amylase | IC50 = 9.63-91.47 nM | [14] |

| Compound 10a | PTP1B | IC50 = 199 nM |

Modulation of Signaling Pathways

The biological activities of bromophenol compounds are often mediated through their interaction with and modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds like bromophenols, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[15][16]

PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer.[17][18] Some bromophenol derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to decreased cancer cell survival and proliferation.

MAPK Signaling Pathway in Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a complex role in regulating apoptosis, or programmed cell death.[19] Depending on the cellular context and the specific MAPK cascade activated (e.g., ERK, JNK, p38), the pathway can either promote or inhibit apoptosis. Certain bromophenols can induce apoptosis in cancer cells by modulating MAPK signaling.[2]

Conclusion and Future Directions

Bromophenol compounds represent a rich and largely untapped source of bioactive molecules with significant therapeutic potential. Their diverse biological activities, including antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties, underscore their importance in drug discovery and development. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Future research should focus on the isolation and characterization of novel bromophenol compounds from diverse marine sources. Further elucidation of their mechanisms of action, including the identification of specific molecular targets and the comprehensive mapping of modulated signaling pathways, will be critical for advancing these compounds from preclinical studies to clinical applications. Structure-activity relationship (SAR) studies will also be instrumental in the design and synthesis of more potent and selective bromophenol-based therapeutic agents. The continued exploration of this fascinating class of natural products holds great promise for addressing unmet medical needs in the treatment of a wide range of diseases.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. scielo.sld.cu [scielo.sld.cu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. courses.edx.org [courses.edx.org]

- 15. researchgate.net [researchgate.net]

- 16. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cusabio.com [cusabio.com]

Toxicological Profile of 3,4-Dibromophenol: An In-depth Technical Guide

Disclaimer: Direct toxicological data for 3,4-Dibromophenol is exceedingly scarce in publicly available literature. The following guide summarizes available information and, where data is absent, provides information on closely related isomers, such as 2,4-Dibromophenol (B41371) and 2,4,6-Tribromophenol (B41969), and the chlorinated analogue, 3,4-Dichlorophenol, to offer a potential toxicological profile. This information should be interpreted with caution and is intended for research and informational purposes only.

Introduction

3,4-Dibromophenol is a halogenated aromatic organic compound. Due to the limited investigation into its toxicological properties, a comprehensive understanding of its potential hazards remains largely unavailable. This guide aims to consolidate the existing, though limited, data and provide insights based on the toxicological profiles of structurally similar compounds. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for 2,4-Dibromophenol

| Test Organism | Exposure Route | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 50 mg/kg | [1][2] |

| Mouse | Oral | LD50 | 282 mg/kg | [1] |

| Rabbit | Dermal | LD50 | >2 g/kg | [1][2] |

| Daphnia magna | Aquatic | 48-h EC50 | 2.17 mg/L | [3] |

| Scenedesmus quadricauda | Aquatic | EC50 | 8.73 mg/L | [3] |

Table 2: Acute Toxicity Data for 3,4-Dichlorophenol

| Test Organism | Exposure Route | Endpoint | Value | Reference |

| Mouse (female) | Oral | LD50 | 2046 mg/kg | [4] |

Hazard Identification and Classification

Based on the available information for related brominated and chlorinated phenols, 3,4-Dibromophenol may be presumed to possess the following hazards:

-

Acute Toxicity (Oral): Potentially harmful or fatal if swallowed.[5]

-

Skin Corrosion/Irritation: May cause skin irritation.[5]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

-

Aquatic Toxicity: Potentially toxic to aquatic life.[5]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on 3,4-Dibromophenol are not available. However, standardized protocols are typically employed for related compounds. The following represents a generalized workflow for assessing the acute oral toxicity of a chemical like 3,4-Dibromophenol.

Experimental Workflow: Acute Oral Toxicity (LD50) Study (Illustrative)

Caption: Generalized workflow for an acute oral toxicity study.

Potential Mechanisms of Toxicity and Signaling Pathways

While specific mechanistic studies on 3,4-Dibromophenol are lacking, research on other brominated phenols suggests several potential mechanisms of toxicity.

Disruption of Cellular Calcium Signaling

Studies on 2,4-Dibromophenol have shown that it can interfere with cellular calcium (Ca²⁺) signaling in neuroendocrine cells.[6] This disruption can impact a multitude of cellular processes, including neurotransmission, hormone secretion, and cell proliferation. The proposed mechanism involves the modulation of voltage-dependent calcium channels.[6]

Induction of Apoptosis

Brominated phenols, such as 2,4,6-Tribromophenol, have been demonstrated to induce apoptosis (programmed cell death) in human peripheral blood mononuclear cells.[7] The intrinsic (mitochondrial) pathway appears to be the primary mechanism, characterized by changes in mitochondrial membrane potential and the activation of caspases 9 and 3.[7]

Signaling Pathway: Brominated Phenol-Induced Apoptosis (Hypothesized)

Caption: Hypothesized intrinsic pathway of apoptosis induced by brominated phenols.

Genotoxicity

There is no available data on the genotoxicity of 3,4-Dibromophenol. Studies on the related compound 2,4,6-Tribromophenol have shown it is not genotoxic in bacterial tests in vitro or in vivo, but it did induce chromosomal aberrations in mammalian cells in vitro.[8]

Experimental Workflow: In Vitro Chromosomal Aberration Test (Illustrative)

Caption: Generalized workflow for an in vitro chromosomal aberration test.

Reproductive and Developmental Toxicity

No information is available regarding the reproductive and developmental toxicity of 3,4-Dibromophenol. For the related compound 4-aminophenol (B1666318), reproductive and developmental toxicity has been observed in rats at high doses.[9]

Conclusion and Future Directions

The toxicological data for 3,4-Dibromophenol is critically lacking. The information presented in this guide, largely based on surrogate data from related compounds, suggests that 3,4-Dibromophenol may pose risks of acute toxicity, irritation, and potential aquatic toxicity. Furthermore, mechanistic data from other brominated phenols indicate possible interference with crucial cellular signaling pathways.

To establish a comprehensive and accurate toxicological profile for 3,4-Dibromophenol, further research is imperative. Key areas for future investigation include:

-

Acute toxicity studies via oral, dermal, and inhalation routes.

-

Genotoxicity assays to assess mutagenic and clastogenic potential.

-

Repeated dose toxicity studies to evaluate effects on target organs.

-

Reproductive and developmental toxicity studies.

-

Mechanistic studies to elucidate the specific signaling pathways affected by 3,4-Dibromophenol.

A thorough understanding of the toxicological properties of 3,4-Dibromophenol is essential for accurate risk assessment and the implementation of appropriate safety measures in its handling and potential applications.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cochise.edu [cochise.edu]

- 6. The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 9. Reproductive and developmental toxicity screening study of 4-aminophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Abundant Presence of Bromophenols in Marine Algae: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Marine algae, a diverse group of photosynthetic organisms, are a prolific source of a wide array of secondary metabolites, many of which exhibit significant biological activities. Among these, bromophenols represent a prominent class of halogenated compounds that have garnered considerable interest in the scientific community. Characterized by a phenolic structure bearing one or more bromine atoms, these compounds are particularly abundant in marine environments. Their natural occurrence in red (Rhodophyta), brown (Phaeophyceae), and green (Chlorophyta) algae underscores their ecological significance and therapeutic potential.

This in-depth technical guide explores the natural occurrence of bromophenols in marine algae, providing a comprehensive overview for researchers, scientists, and professionals in drug development. It delves into the quantitative distribution of these compounds across various algal species, details the experimental protocols for their analysis, and illustrates the key biosynthetic and signaling pathways involved in their production and activity.

Quantitative Distribution of Bromophenols in Marine Algae

The concentration of bromophenols in marine algae can vary significantly depending on the species, geographical location, and seasonal changes.[1][2] Red algae, in particular, are known to be a rich source of a diverse range of brominated phenols.[3] The following tables summarize the quantitative data on the occurrence of bromophenols in various marine algal species, providing a valuable resource for comparative analysis.

Table 1: Bromophenol Content in Various Species of Marine Algae from Eastern Australia

| Algal Species | Phylum | 2-bromophenol (ng/g wet weight) | 4-bromophenol (ng/g wet weight) | 2,4-dibromophenol (ng/g wet weight) | 2,6-dibromophenol (ng/g wet weight) | 2,4,6-tribromophenol (ng/g wet weight) | Total Bromophenols (ng/g wet weight) |

| Pterocladiella capillacea | Rhodophyta | 1.8 | 1.2 | 102 | 16 | 2470 | 2590 |

| Codium fragile | Chlorophyta | <0.1 | <0.1 | 0.2 | <0.1 | 0.7 | 0.9 |

Data sourced from Whitfield et al. (1999).[2]

Table 2: Seasonal Variation of Bromophenol Content in Brown Algae from Hong Kong

| Algal Species | Season | 2-bromophenol (ng/g dry weight) | 4-bromophenol (ng/g dry weight) | 2,4-dibromophenol (ng/g dry weight) | 2,6-dibromophenol (ng/g dry weight) | 2,4,6-tribromophenol (ng/g dry weight) | Total Bromophenols (ng/g dry weight) |

| Padina arborescens | Winter | ND | 1.9 | 10.3 | 2.8 | 25.9 | 40.9 |

| Padina arborescens | Summer | ND | 1.2 | 8.7 | 1.5 | 15.4 | 26.8 |

| Sargassum siliquastrum | Winter | ND | 3.5 | 25.8 | 7.6 | 125.3 | 162.2 |

| Sargassum siliquastrum | Summer | ND | 1.8 | 15.4 | 4.1 | 68.7 | 90.0 |

| Lobophora variegata | Winter | ND | 15.7 | 289.5 | 45.8 | 6679 | 7030 |

| Lobophora variegata | Summer | ND | 8.9 | 156.7 | 23.4 | 3541 | 3730 |

ND: Not Detected. Data sourced from Chung et al. (2003).[1]

Table 3: Bromophenol Content in the Red Alga Vertebrata lanosa

| Bromophenol Compound | Concentration (mg/g dry weight) |

| 2-amino-5-(3-(2,3-dibromo-4,5-dihydroxybenzyl)ureido)pentanoic acid | 0.678 |

| Other identified bromophenols | 0.005 - 0.150 |

Data sourced from Hofer et al. (2019).[4]

Experimental Protocols

The accurate identification and quantification of bromophenols in marine algae necessitate robust and validated experimental methodologies. The following sections provide detailed protocols for the extraction and analysis of these compounds.

Extraction of Bromophenols from Marine Algae

This protocol outlines a general procedure for the extraction of bromophenols from dried algal material.

Materials:

-

Dried and finely milled algal material

-

Methanol (B129727) (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Weigh 0.1 g of the dried and finely milled algal material into a centrifuge tube.

-

Add 1.5 mL of methanol to the tube.

-

Place the tube in an ultrasonic bath and sonicate for 20 minutes.

-

Centrifuge the sample at 1000 x g for 5 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-5) four more times to ensure exhaustive extraction.

-

Combine all the supernatants.

-

Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

-

The resulting dried extract is ready for analysis.[5]

Analysis of Bromophenols by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the separation and quantification of bromophenolic compounds.[5]

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent, equipped with a diode array detector (DAD).

-

Column: Phenomenex C8(2) Luna (150 mm × 2.0 mm, 3 µm particle size).[5]

-

Mobile Phase A: 0.05% trifluoroacetic acid in water.[5]

-

Mobile Phase B: 0.05% trifluoroacetic acid in acetonitrile.[5]

-

Gradient:

-

0-0.1 min: 2% B

-

0.1-15 min: 2% to 50% B

-

15-35 min: 50% to 70% B[5]

-

-

Flow Rate: 0.25 mL/min.[5]

-

Column Temperature: 30 °C.[5]

-

Injection Volume: 5 µL.[5]

-

Detection Wavelength: 210 nm.[5]

Procedure:

-

Reconstitute the dried algal extract in a known volume of the initial mobile phase composition.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Inject the sample into the HPLC system.

-

Identify and quantify the bromophenols by comparing their retention times and UV spectra with those of authentic standards.

Analysis of Bromophenols by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of bromophenols using GC-MS, which is particularly suitable for volatile and semi-volatile compounds.[6]

Instrumentation and Conditions:

-

GC-MS System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 280 °C.[6]

-

Injection Mode: Splitless.[6]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min.

-

Ramp to 280 °C at 10 °C/min, hold for 5 min.[6]

-

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Scan Range: m/z 50-550.

Sample Preparation (including derivatization):

-

The extracted bromophenols may require derivatization to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

-

To the dried extract, add a suitable solvent (e.g., pyridine) and the derivatizing agent.

-

Heat the mixture at 60-70 °C for 30-60 minutes.[6]

-

After cooling, the derivatized sample is ready for injection.

Procedure:

-

Inject the derivatized sample into the GC-MS system.

-

Identify the bromophenol derivatives based on their retention times and mass spectra, which can be compared to a spectral library (e.g., NIST).

-

Quantification can be performed using an internal standard method.

Biosynthetic and Signaling Pathways

The formation of bromophenols in marine algae is an enzymatic process, and their biological activities are often mediated through the modulation of specific cellular signaling pathways.

Biosynthesis of Bromophenols

The biosynthesis of bromophenols in marine algae is primarily catalyzed by vanadium-dependent bromoperoxidases (V-BrPOs).[7][8] These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species, which then electrophilically attacks a phenolic precursor.[7] While the complete biosynthetic pathways for many complex bromophenols are not fully elucidated, a general scheme can be proposed.

Caption: Generalized biosynthetic pathway of bromophenols in marine algae.

Experimental Workflow for Bromophenol Analysis

The process of analyzing bromophenols from marine algae involves a series of sequential steps, from sample collection to data analysis. The following diagram illustrates a typical experimental workflow.

References

- 1. Seasonal variations of bromophenols in brown algae (Padina arborescens, Sargassum siliquastrum, and Lobophora variegata) collected in Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distribution of bromophenols in species of marine algae from eastern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga V… [ouci.dntb.gov.ua]

- 5. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3,4-Dibromophenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dibromophenol. Due to a lack of extensive quantitative solubility data in publicly available literature, this guide presents a combination of qualitative information, comparative data from structurally similar compounds, and established experimental protocols for solubility determination. This information is intended to guide researchers in solvent selection and the development of experimental procedures involving 3,4-Dibromophenol.

Quantitative Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility |

| 3,4-Dibromophenol | Isopropanol | Not Specified | Soluble (at 1000 µg/mL) |

| 2,4-Dibromophenol | Water | Not Specified | Soluble |

| Ethanol | Not Specified | Very Soluble[1] | |

| Ether | Not Specified | Very Soluble[1] | |

| Benzene | Not Specified | Soluble | |

| Carbon Tetrachloride | Not Specified | Slightly Soluble[1] | |

| 2,6-Dibromophenol | Ethanol | Not Specified | Very Soluble[2] |

| Ether | Not Specified | Very Soluble[2] | |

| 4-Bromophenol | Alcohol | Not Specified | Freely Soluble[3] |

| Chloroform | Not Specified | Freely Soluble[3] | |

| Ether | Not Specified | Freely Soluble[3] | |

| Glacial Acetic Acid | Not Specified | Freely Soluble[3] | |

| 3,4-Dichlorophenol | Water | 25 | 9,260 mg/L[4] |

| Ethanol | Not Specified | Very Soluble[4] | |

| Ethyl Ether | Not Specified | Very Soluble[4] | |

| Benzene | Not Specified | Soluble[4] | |

| Petroleum Ether | Not Specified | Soluble[4] |

Note: The computed LogP value for 3,4-Dibromophenol is 3.32, suggesting a higher affinity for organic solvents over aqueous media.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of phenolic compounds like 3,4-Dibromophenol. The choice of method often depends on the expected solubility range and the analytical equipment available.

Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.[5][6]

Principle: A surplus of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Apparatus:

-

Orbital shaker or magnetic stirrer with temperature control

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of 3,4-Dibromophenol to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

-

Place the container in a constant temperature bath or incubator and agitate it using an orbital shaker or magnetic stirrer. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).

-

Equilibrate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

After equilibration, cease agitation and allow the suspension to settle for at least 24 hours at the constant temperature.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 3,4-Dibromophenol in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Calculate the solubility of 3,4-Dibromophenol in the solvent, expressed in units such as g/L, mg/mL, or molarity.

Potentiometric Titration

This method is suitable for acidic or basic compounds and determines solubility by measuring the pH change upon addition of a titrant.

Principle: The compound is suspended in water, and the pH is measured as a strong base (for an acidic compound) is added. The point at which the solid dissolves corresponds to the formation of the soluble salt, and this information can be used to calculate the intrinsic solubility.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Add a weighed amount of 3,4-Dibromophenol to a known volume of water in a beaker.

-

Place the beaker on a stir plate and begin stirring.

-

Immerse the pH electrode in the suspension and record the initial pH.

-

Titrate the suspension with a standardized solution of a strong base (e.g., NaOH) in small increments.

-

Record the pH after each addition of the titrant.

-

Continue the titration until all the solid has dissolved and a clear solution is obtained.

-

Plot the pH versus the volume of titrant added. The point of complete dissolution can be identified from the titration curve.

-

The intrinsic solubility can be calculated from the pH at which the compound is fully dissolved and its pKa.

Visualizations

The following diagrams illustrate key workflows related to the solubility of 3,4-Dibromophenol.

References

- 1. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Dibromophenol

This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3,4-dibromophenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document outlines the expected chemical shifts, multiplicities, and integration values, supported by data interpretation and experimental considerations.

Introduction

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the chemical environment of individual atoms. This guide focuses on the interpretation of the ¹H and ¹³C NMR spectra of 3,4-dibromophenol, a disubstituted aromatic compound. The presence of a hydroxyl group and two bromine atoms on the phenol (B47542) ring results in a distinct and predictable spectral pattern.

Predicted ¹H NMR Spectrum of 3,4-Dibromophenol